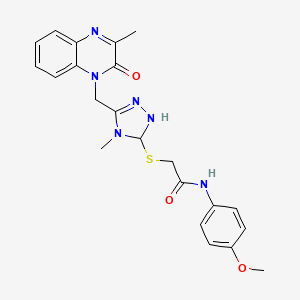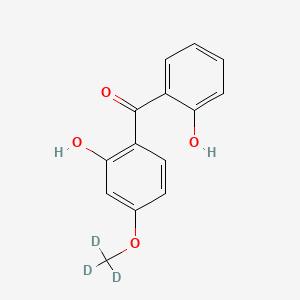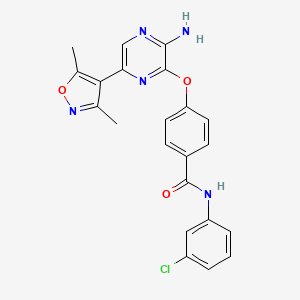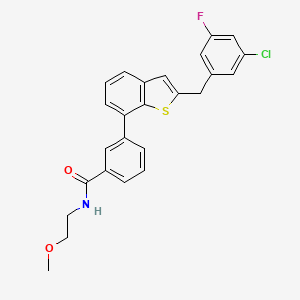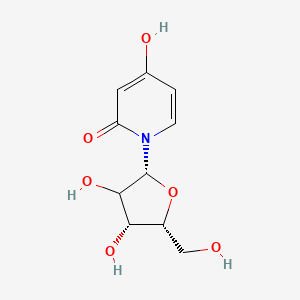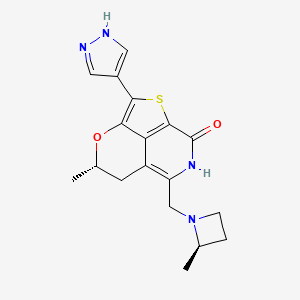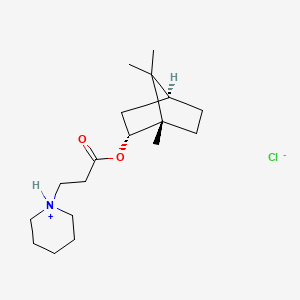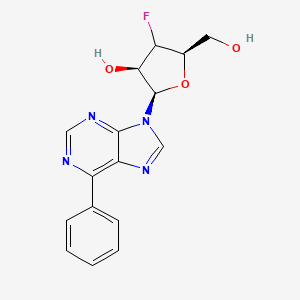
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential antiviral and anticancer properties. The presence of the fluorine atom in the ribofuranosyl moiety enhances its stability and bioavailability, making it a promising candidate for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety, which is then fluorinated at the 3-position.
Glycosylation: The fluorinated ribofuranosyl moiety is then coupled with 6-phenylpurine through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the purine ring or the ribofuranosyl moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
科学研究应用
Chemistry
In chemistry, 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an antiviral agent. It has shown efficacy against various RNA viruses, including influenza and hepatitis C.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Its ability to interfere with DNA replication makes it a potential candidate for cancer therapy.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its stability and bioavailability make it an attractive candidate for formulation into various dosage forms.
作用机制
The mechanism of action of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine involves its incorporation into the DNA or RNA of target cells. The fluorine atom enhances its binding affinity to the nucleic acid strands, thereby inhibiting viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, leading to the termination of the replication process.
相似化合物的比较
Similar Compounds
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-methylpurine: This compound has a similar structure but with a methyl group instead of a phenyl group.
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-chloropurine: This analog contains a chlorine atom in place of the phenyl group.
Uniqueness
The uniqueness of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine lies in its phenyl group, which enhances its lipophilicity and allows for better cell membrane penetration. This structural feature contributes to its higher efficacy and bioavailability compared to other similar compounds.
属性
分子式 |
C16H15FN4O3 |
|---|---|
分子量 |
330.31 g/mol |
IUPAC 名称 |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C16H15FN4O3/c17-11-10(6-22)24-16(14(11)23)21-8-20-13-12(18-7-19-15(13)21)9-4-2-1-3-5-9/h1-5,7-8,10-11,14,16,22-23H,6H2/t10-,11?,14+,16-/m1/s1 |
InChI 键 |
HITTYNDMWCMUFB-LBVYXRGASA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


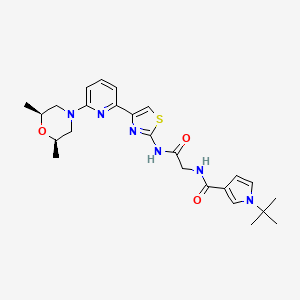
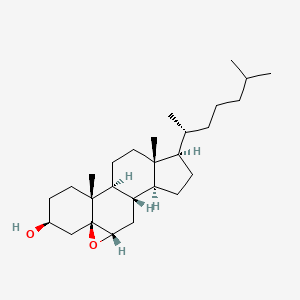
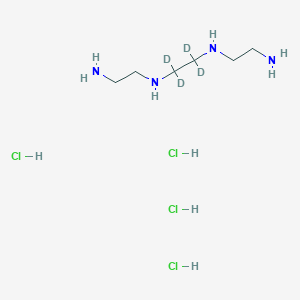
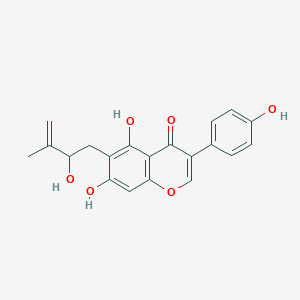
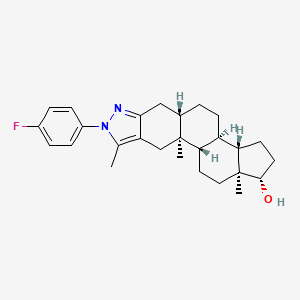
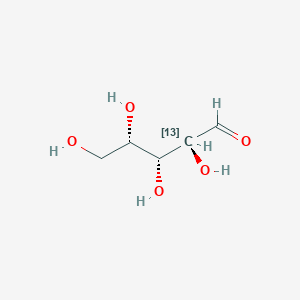
![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)
